Product packaging for Diazene,1,2-bis(3-bromophenyl)-(Cat. No.:CAS No. 15426-17-2)

Diazene,1,2-bis(3-bromophenyl)-

Cat. No.: B093504
CAS No.: 15426-17-2
M. Wt: 340.01 g/mol
InChI Key: VEVQNDVHZNOSHX-UHFFFAOYSA-N
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Description

Diazene,1,2-bis(3-bromophenyl)-, more commonly known as 3,3'-Dibromoazobenzene, is an aromatic azo compound of significant interest in synthetic and materials chemistry. Identified by CAS Number 15426-17-2, it has the molecular formula C12H8Br2N2 and a molecular weight of 340.01 g/mol . This compound is characterized by two bromine atoms substituted at the meta-positions of its phenyl rings, which strongly influences its electronic properties and reactivity. A key research application of this molecule is its role as a precursor in the synthesis of more complex chemical structures. For instance, it readily undergoes a benzidine rearrangement, a valuable reaction that provides useful precursors for the preparation of substituted biphenyl diamines . These diamine intermediates are critical in the development of polymers, ligands for metal-organic frameworks (MOFs), and other functional materials. The presence of the bromine atoms offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct extended π-conjugated systems. The compound is provided as a high-quality solid with a stated purity of ≥98% . It is offered in various research quantities, typically from 250mg to 5g . This product is intended for research and development purposes exclusively and is not for human or animal use, or for diagnostic procedures . Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2N2 B093504 Diazene,1,2-bis(3-bromophenyl)- CAS No. 15426-17-2

Properties

CAS No.

15426-17-2

Molecular Formula

C12H8Br2N2

Molecular Weight

340.01 g/mol

IUPAC Name

bis(3-bromophenyl)diazene

InChI

InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H

InChI Key

VEVQNDVHZNOSHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

Other CAS No.

15426-17-2

Synonyms

3,3'-Dibromoazobenzene

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Brominated Azobenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the aromatic rings of Diazene (B1210634), 1,2-bis(3-bromophenyl)-. The analysis of the (E)-isomer reveals distinct signals corresponding to the different protons on the 3-bromophenyl groups. rsc.org

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows four primary sets of signals. rsc.org A singlet at δ 7.98 ppm is assigned to the two protons in the ortho position relative to the azo group (C2-H). The protons adjacent to the bromine atom (C4-H) appear as a doublet at δ 7.82-7.80 ppm, while the protons on the carbon between the bromo and azo substituents (C6-H) also present as a doublet at δ 7.56-7.54 ppm. The remaining protons (C5-H) are observed as a triplet at δ 7.36-7.32 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for (E)-1,2-bis(3-bromophenyl)diazene

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.98 Singlet 2H Protons at C2 position
7.82-7.80 Doublet 2H Protons at C4 position
7.56-7.54 Doublet 2H Protons at C6 position
7.36-7.32 Triplet 2H Protons at C5 position

Source: The Royal Society of Chemistry rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For (E)-1,2-bis(3-bromophenyl)diazene, the spectrum confirms the presence of six distinct carbon environments in the phenyl rings, consistent with its symmetrical structure. rsc.org

The chemical shifts in the ¹³C NMR spectrum, also recorded in CDCl₃, are indicative of the electronic environment of each carbon atom. The carbon atom attached to the nitrogen of the azo group (C1) resonates at δ 153.18 ppm. The other aromatic carbons appear at δ 134.14, 130.53, 124.75, and 123.23 ppm, with the carbon atom bonded to the bromine (C3) appearing at δ 123.20 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for (E)-1,2-bis(3-bromophenyl)diazene

Chemical Shift (δ) ppm Assignment
153.18 C1 (Carbon attached to N)
134.14 Aromatic C
130.53 Aromatic C
124.75 Aromatic C
123.23 Aromatic C
123.20 C3 (Carbon attached to Br)

Source: The Royal Society of Chemistry rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize covalent bonds within a molecule. bas.bg In the analysis of Diazene, 1,2-bis(3-bromophenyl)-, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The most significant vibrations include the N=N stretching of the azo group, C-N stretching, C-H vibrations of the aromatic ring, and the C-Br stretching. The azo group (N=N) stretching vibration in azobenzene (B91143) derivatives typically appears in the range of 1400-1485 cm⁻¹. researchgate.net The C-N stretching vibrations are generally found between 1120-1165 cm⁻¹. researchgate.net The aromatic C-H in-plane and out-of-plane bending vibrations are expected between 1000-1200 cm⁻¹ and 665-910 cm⁻¹, respectively. researchgate.net

Table 3: Expected FT-IR Vibrational Frequencies for Diazene, 1,2-bis(3-bromophenyl)-

Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretching 3000-3100 General IR tables
N=N Stretching (Azo group) 1400-1485 researchgate.net
Aromatic C=C Stretching 1450-1600 General IR tables
C-N Stretching 1120-1165 researchgate.net
C-H In-plane Bending 1000-1200 researchgate.net
C-H Out-of-plane Bending 665-910 researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Isomeric State Differentiation and Photophysical Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is crucial for studying the electronic transitions within azobenzene derivatives and monitoring their photoisomerization between the more stable trans (E) and the less stable cis (Z) forms. The absorption spectrum is characterized by two main electronic transition bands. mdpi.com

A strong absorption band, typically found in the ultraviolet region around 350 nm, is attributed to the π–π* transition. A second, much weaker band, located in the visible region around 444 nm, corresponds to the n–π* transition. mdpi.com The position and intensity of these bands are sensitive to the substituents on the phenyl rings. The presence of electron-withdrawing groups, such as bromine, can influence the absorption spectra of both isomers, often leading to a better separation of the n–π* bands of the E and Z isomers, which is advantageous for monitoring photoswitching processes. mdpi.com

Surface-Sensitive Spectroscopies for Thin Films and Interfaces

When Diazene, 1,2-bis(3-bromophenyl)- is incorporated into thin films or onto surfaces, surface-sensitive spectroscopic techniques are required for its characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a material. For Diazene, 1,2-bis(3-bromophenyl)-, XPS analysis would be expected to detect signals for carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d).

The C 1s spectrum would show a main peak for aromatic C-C bonds around 284.8 eV, with a smaller component at a slightly higher binding energy (e.g., ~285.8 eV) for carbon atoms bonded to bromine. azom.com The N 1s spectrum for the azo group is expected to show a peak corresponding to the nitrogen atoms. In similar azobenzene systems, this peak has been observed around 400.1 eV in the gas phase. researchgate.net The Br 3d spectrum is particularly characteristic, comprising a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling, with a separation of approximately 1.05 eV. azom.com

Table 4: Expected Core-Level Spectra from XPS Analysis

Element Core Level Expected Binding Energy (eV) Notes Reference
Carbon C 1s ~284.8 (C-C), ~285.8 (C-Br) Aromatic and C-Br environments azom.com
Nitrogen N 1s ~400 For the N=N azo group researchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, element-specific technique for probing the electronic structure and orientation of molecules adsorbed on surfaces. The method involves exciting a core-level electron (e.g., from a C 1s, N 1s, or Br 3d orbital) to an unoccupied molecular orbital. The resulting absorption spectrum provides a detailed fingerprint of the molecule's chemical environment and bonding. scispace.com For a molecule like Diazene, 1,2-bis(3-bromophenyl)-, NEXAFS can yield critical information on the orientation of its constituent phenyl rings and the central azo bridge relative to a substrate surface.

The analysis relies on the polarization dependence of the absorption cross-section. Transitions to planar π* orbitals are maximized when the electric field vector of the incident X-ray beam is aligned with the p-orbital lobes (i.e., perpendicular to the plane of the aromatic ring), while transitions to σ* orbitals, which lie in the plane of the molecule, are maximized when the electric field vector is parallel to the bonds. aps.org By systematically varying the angle of the incident polarized X-ray beam relative to the surface, the average molecular orientation can be determined with high precision. aps.org

In a hypothetical NEXAFS study of Diazene, 1,2-bis(3-bromophenyl)- on a metal or semiconductor surface, spectra would be collected at the carbon K-edge (~285 eV), the nitrogen K-edge (~400 eV), and the bromine L-edges.

Carbon K-edge: The C 1s → π* resonance would be sensitive to the tilt angle of the two bromophenyl rings. A strong resonance intensity at normal X-ray incidence would indicate that the rings are lying flat on the surface, whereas a stronger intensity at grazing incidence would suggest a more upright or tilted orientation. scispace.com

Nitrogen K-edge: The N 1s → π* transition associated with the -N=N- azo group provides direct information on the orientation of the central part of the molecule. The intensity variation of this peak with the angle of incidence can be used to determine the tilt of the C-N=N-C plane.

Bromine L-edge/M-edge: The bromine edges can also be probed to understand the orientation and electronic environment of the C-Br bonds.

The table below outlines the expected spectroscopic features and the information they would provide in a NEXAFS analysis of Diazene, 1,2-bis(3-bromophenyl)-.

Absorption EdgeApproximate EnergyTransitionInformation Yielded
C K-edge~285 eVC 1s → πOrientation of the bromophenyl rings.
C K-edge>291 eVC 1s → σIn-plane bond orientation.
N K-edge~400 eVN 1s → πOrientation of the azo (-N=N-) bridge.
N K-edge>405 eVN 1s → σOrientation of the C-N bonds.
Br L₃-edge~1550 eVBr 2p₃/₂ → σ*(C-Br)Orientation of the C-Br bonds.

Microscopic Imaging Techniques for Surface Adsorption and Morphology

Scanning Tunneling Microscopy (STM) of Bromine-Terminated Azobenzene Derivatives

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing molecules at surfaces with atomic or near-atomic resolution. It has been successfully employed to study the self-assembly of azobenzene derivatives on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). aip.orgaip.orgnih.gov Studies on bromine-terminated azobenzene derivatives have revealed distinct packing arrangements that are directly influenced by the halogen substituent. aip.orgaip.org

When adsorbed on graphite, bromine-terminated azobenzene compounds have been observed to form a distinct "head-to-tail" configuration. aip.orgaip.org In this arrangement, the bromine-terminated end of one molecule aligns with the non-brominated (or differently functionalized) end of the adjacent molecule, creating well-ordered, repeating rows. This is in contrast to some hydrogen-terminated derivatives which can show a "head-to-head" configuration. aip.org The head-to-tail structure in brominated compounds suggests that intermolecular interactions involving the bromine atoms play a significant role in directing the two-dimensional crystallization on the surface.

For Diazene, 1,2-bis(3-bromophenyl)-, which has bromine atoms on both phenyl rings, the packing would be governed by the interactions between the bromine atoms and the graphite substrate, as well as bromine-bromine and bromine-phenyl interactions between adjacent molecules. While specific studies on this symmetrical molecule are not detailed in the literature, the findings from other Br-terminated azobenzenes provide a strong basis for predicting its behavior. STM imaging would likely reveal highly ordered domains where the molecules lie nearly parallel to the graphite surface to maximize van der Waals interactions. aip.org

Detailed STM analysis of similar bromine-terminated alkoxy-azobenzenes on HOPG has allowed for the measurement of the packing periodicities. aip.org The distance between repeating units perpendicular to the long molecular axis (short period) and the length of the repeating unit along the molecular axis (long period) can be precisely determined from high-resolution images.

The table below summarizes key findings from STM studies on analogous bromine-terminated azobenzene compounds, which serve as a model for understanding the surface behavior of Diazene, 1,2-bis(3-bromophenyl)-.

ParameterObservation for Br-Terminated Azobenzene DerivativesReference
SubstrateHighly Oriented Pyrolytic Graphite (HOPG) aip.orgaip.org
Primary ConfigurationHead-to-tail aip.orgaip.org
Short Period (Inter-row distance)~6.0 - 6.5 Å aip.org
Long Period (Repeating unit length)~16 - 17 Å (Varies with alkyl chain length) aip.org
Dominant InteractionInteractions involving the bromine terminus influencing molecular alignment. aip.org

Computational and Theoretical Investigations of Diazene, 1,2 Bis 3 Bromophenyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the electronic structure and energetics of molecules like Diazene (B1210634), 1,2-bis(3-bromophenyl)-. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used method for determining the ground state geometries and electronic properties of molecules. researchgate.net It has been found that the B3LYP functional, combined with the 6-311G++(d,p) basis set, provides a good correlation between theoretical and experimental data for similar compounds. nih.gov For Diazene, 1,2-bis(3-bromophenyl)-, DFT calculations can be used to determine key properties such as the HOMO-LUMO energy gap, which is indicative of the molecule's electronic stability and reactivity. nih.govresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the nucleophilic and electrophilic sites within the molecule, providing insights into its intermolecular interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Absorption Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited states of molecules and modeling their absorption spectra. rsc.orguci.edursc.orgarxiv.org This method can predict the electronic transition energies and oscillator strengths, which are crucial for understanding the molecule's photophysical properties. youtube.com For Diazene, 1,2-bis(3-bromophenyl)-, TD-DFT calculations can be used to simulate its UV-Vis absorption spectrum, providing insights into the electronic transitions that occur upon photoexcitation. youtube.comyoutube.com The choice of functional and basis set is critical for obtaining accurate results, and it has been shown that functionals like BP86 can provide good agreement with experimental data for transition metal complexes. nih.gov However, it is important to be aware of the limitations of TD-DFT, particularly in describing long-range charge-transfer excited states. youtube.com

Semi-Empirical Methods (e.g., AM1, PM3, ZINDO) for Conformational Analysis and Property Prediction

Semi-empirical methods, such as AM1, PM3, and ZINDO, offer a computationally less expensive alternative to ab initio methods for studying large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.org They have been successfully used to study the conformational analysis and predict various properties of molecules. researchgate.net For Diazene, 1,2-bis(3-bromophenyl)-, these methods can be employed to explore its potential energy surface and identify stable conformers. mpg.de While they are generally faster than DFT methods, their accuracy can be limited, especially for systems that are not well-represented in the parameterization database. wikipedia.orgnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Isomerization Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and isomerization pathways of molecules like Diazene, 1,2-bis(3-bromophenyl)-. rsc.org By simulating the motion of atoms over time, MD can provide insights into the dynamic processes that govern the molecule's behavior. rug.nl For diazene and its derivatives, MD simulations can be used to investigate the cis-trans isomerization process, which can occur through either an in-plane inversion or an out-of-plane torsion mechanism. rsc.org These simulations can help to elucidate the preferred pathway and the factors that influence it. rsc.org

Computational Modeling of Isomerization Barriers and Thermal Relaxation Kinetics

Computational modeling plays a crucial role in understanding the isomerization barriers and thermal relaxation kinetics of Diazene, 1,2-bis(3-bromophenyl)-. These models can provide quantitative predictions of the energy barriers that separate the cis and trans isomers, as well as the rates at which they interconvert.

Theoretical Prediction of Thermal Half-Lives and Importance of Intersystem Crossing

Compound Information

Influence of Substituents (e.g., Bromine) on Energetic Landscapes and Isomerization Efficiency

The presence and position of substituents on the phenyl rings of azobenzene (B91143) derivatives profoundly influence their electronic structure, which in turn governs their isomerization behavior. In the case of Diazene, 1,2-bis(3-bromophenyl)-, the bromine atoms at the meta positions play a crucial role in shaping the energetic landscapes of the E (trans) and Z (cis) isomers and the efficiency of their interconversion.

Computational studies on meta-substituted azobenzenes have shown that electron-withdrawing groups, such as bromine, can significantly impact the absorption spectra of both isomers. nih.gov This is attributed to the alteration of the molecular orbital energy levels, particularly the π and π* orbitals involved in the characteristic π–π* electronic transition, and the n and π* orbitals of the n–π* transition. The substitution with an electronegative group like bromine can lead to a redshift in the absorption maxima of the trans state. mdpi.com

Substituent PropertyInfluence on Azobenzene SystemExample Finding
Electron-withdrawing (e.g., Bromine)Affects absorption spectra of E and Z isomersLeads to a redshift of the absorption maxima in the trans-state. mdpi.com
Electron-withdrawing (e.g., Bromine)Influences thermal relaxation from Z to E isomerCan result in a longer thermal relaxation time. nih.gov

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like Diazene, 1,2-bis(3-bromophenyl)-, which can then be correlated with experimental data for validation. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate electronic absorption spectra.

For meta-substituted azobenzenes, the UV-vis absorption spectrum typically shows two distinct bands: an intense π–π* transition and a weaker n–π* transition. nih.gov Computational models can predict the wavelengths and intensities of these transitions. For instance, the π–π* transition is generally observed around 320-350 nm, while the n–π* transition appears as a broader, weaker band around 450 nm. nih.gov The specific position of these bands for Diazene, 1,2-bis(3-bromophenyl)- would be influenced by the bromine substituents.

Furthermore, computational methods can aid in the interpretation of other spectroscopic data, such as NMR spectroscopy. Calculated NMR chemical shifts can be compared with experimental values to confirm the molecular structure. nih.govnih.gov For example, in a related brominated azo compound, 1H and 13C NMR data were used to characterize the structure, and these experimental values can be benchmarked against computational predictions. nih.govnih.gov The crystal structure of (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide has been determined, providing precise bond lengths and angles that can be used to validate and refine computational models. iucr.orgresearchgate.net

Spectroscopic TechniquePredicted/Observed FeatureRelevance to Diazene, 1,2-bis(3-bromophenyl)-
UV-vis Spectroscopyπ–π* transition (~320-350 nm) and n–π* transition (~450 nm)Bromine substituents will shift these bands, which can be predicted by TD-DFT. nih.gov
NMR SpectroscopyChemical shifts of protons and carbonsComparison with calculated shifts helps confirm the molecular structure. nih.govnih.gov
X-ray CrystallographyBond lengths, bond angles, and crystal packingProvides a definitive structural reference for validating computational models. iucr.orgresearchgate.net

Computational Studies on Molecular Interactions and Supramolecular Assembly Prediction

The bromine atoms in Diazene, 1,2-bis(3-bromophenyl)- are expected to play a significant role in directing intermolecular interactions, which are crucial for the formation of supramolecular assemblies. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting how these molecules might self-assemble. nih.govresearchgate.net

In the solid state, the crystal structure of (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide reveals the presence of C–H⋯Br hydrogen bonds and offset π–π stacking interactions. iucr.orgresearchgate.net These non-covalent interactions are key drivers in the packing of the molecules in the crystal lattice. iucr.orgresearchgate.net Computational studies can quantify the strength of these interactions and explore other potential binding modes.

The self-assembly of azobenzene derivatives is of great interest for creating photo-responsive materials. mdpi.commdpi.com The trans-to-cis isomerization can be used to control the supramolecular organization. mdpi.com Computational models can simulate how changes in molecular shape and polarity upon isomerization affect the stability and structure of the resulting assemblies. For instance, MD simulations can track the dynamic behavior of these assemblies and provide insights into their stability and response to external stimuli. nih.gov

Analysis of Ring Strain Energies in Cyclized Azobenzene Systems

While Diazene, 1,2-bis(3-bromophenyl)- is an acyclic molecule, the principles of ring strain become relevant when considering its potential use in the synthesis of cyclized azobenzene systems or related heterocyclic compounds. Ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule due to bond angle distortion and other factors. nih.govacs.org

Computational methods, such as ab initio calculations, are used to accurately determine RSEs. acs.org The introduction of unsaturation, such as a C=C double bond, into a small ring drastically increases the ring strain. nih.gov For example, the RSE of cyclopropene (B1174273) is significantly higher than that of cyclopropane. nih.gov Similarly, the incorporation of an azo group into a strained ring system would have a substantial impact on its stability and reactivity.

Photophysical Processes and Photoisomerization Kinetics of Brominated Azobenzenes

Reversible Trans-Cis Photoisomerization Mechanisms

The isomerization of azobenzenes involves transitions between electronic states. The trans isomer is nearly planar and more stable than the non-planar cis isomer. rsc.org The conversion between these two states can be achieved through distinct photochemical and thermal pathways.

The transformation from the trans to the cis isomer is typically initiated by irradiating the sample with UV light, usually in the range of 320–380 nm. nih.gov This wavelength corresponds to the strong π→π* electronic transition of the trans isomer. Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule undergoes a conformational change, primarily through rotation around the N=N double bond, leading to the formation of the cis isomer before relaxing back to the ground state. rsc.org The efficiency of this conversion is described by the photoisomerization quantum yield, which can be influenced by the substitution pattern on the phenyl rings.

While specific studies on Diazene (B1210634), 1,2-bis(3-bromophenyl)- are limited, the presence of bromine atoms at the meta positions is expected to influence the electronic properties and thus the specifics of the photoisomerization process, though the fundamental mechanism remains the same. The process generates a photostationary state (PSS), which is a mixture of trans and cis isomers, with the composition depending on the excitation wavelength and the absorption spectra of the two isomers at that wavelength.

The reverse process, converting the cis isomer back to the trans isomer, can also be induced by light. This photoreversion is typically achieved by irradiating the cis isomer with visible light, often in the range of 400–450 nm, which corresponds to the n→π* transition of the cis form. nih.govrsc.org Excitation promotes the cis isomer to an excited state from which it can relax back to the more stable trans configuration. Similar to the trans-to-cis conversion, this process involves passage through excited state potential energy surfaces. Theoretical studies on azobenzene (B91143) itself suggest that the S₂ potential energy surface contains a well that can lead to the formation of either isomer, and the probability of forming the trans isomer is dependent on the excitation energy. rsc.org

In the absence of light, the metastable cis isomer can revert to the thermodynamically more stable trans isomer through a process known as thermal relaxation or thermal isomerization. nih.gov This process is a first-order kinetic reaction and its rate is highly dependent on several factors, including the substitution pattern on the azobenzene core, the solvent, and the temperature. mdpi.com The half-life of the cis isomer can range from milliseconds to days. nih.gov For many substituted azobenzenes, the thermal relaxation is slow enough at room temperature to consider the cis state as stable for practical applications. Ortho-substituted azobenzenes, for instance, are known to have significantly longer thermal relaxation times. mdpi.com While Diazene, 1,2-bis(3-bromophenyl)- is a meta-substituted azobenzene, the electronic effects of the bromine atoms would still modulate the energy barrier for thermal isomerization.

Kinetics of Photoisomerization in Solution and Condensed Phases

The rates at which the photoisomerization processes occur are crucial for the application of azobenzene-based molecular switches. These kinetics are influenced by both external factors and the molecular environment.

The wavelength of the incident light is a critical parameter that determines which isomerization process is favored. As mentioned, UV light promotes the trans-to-cis conversion, while visible light favors the cis-to-trans pathway. The rate of photoisomerization is also dependent on the intensity of the light source; higher intensity generally leads to a faster approach to the photostationary state. nih.gov The specific wavelengths for maximal conversion are determined by the absorption maxima of the trans and cis isomers of the specific azobenzene derivative. For a typical azobenzene, the trans isomer has a high-extinction π→π* band in the UV and a low-extinction n→π* band in the visible, while the cis isomer has a lower-extinction π→π* band and a more prominent n→π* band.

Table 1: Representative Absorption Maxima for Azobenzene Isomers

Isomer Transition Typical Wavelength Range (nm)
trans π→π* ~320-360
trans n→π* ~440
cis π→π* ~250
cis n→π* ~440

Note: These are general values for the parent azobenzene. Substituents like bromine would cause shifts in these absorption bands.

The concentration of the azobenzene derivative in solution or its density in a condensed phase can affect the isomerization kinetics. At high concentrations, intermolecular interactions, such as π-π stacking between azobenzene molecules, can occur. These interactions can sterically hinder the conformational changes required for isomerization, leading to a decrease in the isomerization rate. nih.govresearchgate.net This effect is particularly noticeable in solid-state or in polymer matrices where the free volume around the molecule is restricted. nih.gov In such environments, the rate of thermal cis-to-trans relaxation can be significantly slower compared to dilute solutions. For Diazene, 1,2-bis(3-bromophenyl)-, increasing concentration would likely lead to slower isomerization kinetics due to increased intermolecular forces. researchgate.net

Table 2: Illustrative Data on the Effect of Environment on Thermal Relaxation

Azobenzene System Environment Relative Relaxation Rate
Substituted Azobenzene Dilute Solution Fast
Substituted Azobenzene Concentrated Solution Slower
Azobenzene in Polymer Matrix Above Glass Transition Temp. Slower
Azobenzene in Polymer Matrix Below Glass Transition Temp. Significantly Slower

This table provides a qualitative illustration of general trends observed for azobenzenes.

Steric Hindrance Effects on Photo-Switching Efficiency in Molecular Systems and Frameworks

The efficiency of the light-induced trans-cis isomerization in azobenzene derivatives is profoundly influenced by steric hindrance. For Diazene, 1,2-bis(3-bromophenyl)-, the two bromine atoms at the meta-positions of the phenyl rings introduce significant steric bulk. While meta-substituents are generally less impactful on the electronic properties of the azobenzene core compared to ortho- or para-substituents, they play a crucial role in the kinetics of photo-switching by physically impeding the conformational change between the trans and cis isomers. nih.gov

In densely packed environments such as molecular crystals, self-assembled monolayers (SAMs), or metal-organic frameworks (MOFs), the free volume required for the isomerization is severely restricted. qub.ac.ukrsc.org The large bromine atoms on the Diazene, 1,2-bis(3-bromophenyl)- molecule would exacerbate this issue, leading to a lower photo-switching efficiency. Research on other azobenzene systems has shown that dense packing can completely suppress photoisomerization. nih.govnih.gov To overcome this, strategies such as creating mixed SAMs with alkane thiol spacers have been employed to increase the intermolecular distance, thereby providing the necessary space for the azobenzene unit to switch. nih.gov In the context of MOFs, a "steric hindrance alleviation" strategy, which involves tuning the ligand structure to increase the space around the azobenzene pendant groups, has been shown to significantly enhance photo-switching efficiency. qub.ac.ukrsc.org For a molecule like Diazene, 1,2-bis(3-bromophenyl)-, incorporating it into such engineered frameworks would be essential to maintain its photoswitching capabilities.

Environmental Factors Affecting Photoisomerization

The surrounding environment plays a critical role in the photoisomerization behavior of azobenzenes. The polarity of the solvent, the rigidity of a polymer matrix, and direct interactions with a substrate can all modulate the quantum yields and kinetics of the switching process.

Solvent Effects on Isomerization Quantum Yields

The solvent environment can significantly alter the photoisomerization quantum yields (Φ) of azobenzene derivatives. researchgate.netrsc.org The polarity of the solvent can stabilize the ground and excited states of the trans and cis isomers to different extents, thereby influencing the energy barriers and pathways of isomerization. For push-pull azobenzenes, an increase in solvent polarity generally leads to an increase in the rate of isomerization. mdpi.com

While a comprehensive table of quantum yields for Diazene, 1,2-bis(3-bromophenyl)- across various solvents is not available in the literature, data from related azobenzene compounds can provide insight. For instance, the photoisomerization quantum yields for the parent azobenzene molecule have been determined in various solvents. It is generally observed that the trans→cis quantum yield (Φtrans→cis) is dependent on the excitation wavelength, corresponding to either the n→π* or π→π* transition. chempedia.info

The following table shows representative photoisomerization quantum yields for a related compound, 4-aminoazobenzene, in different solvents, illustrating the impact of solvent polarity on the process. It is expected that Diazene, 1,2-bis(3-bromophenyl)- would exhibit similar solvent-dependent trends, although the absolute values would be modulated by the electronic and steric effects of the bromine substituents.

SolventDielectric Constant (ε)Φtrans→cisΦcis→trans
n-Hexane1.880.250.42
Dioxane2.21--
Methanol (B129727)32.70.110.46
DMSO46.7--

Note: Data presented is for the parent azobenzene or other derivatives to illustrate solvent effects, as specific data for Diazene, 1,2-bis(3-bromophenyl)- is not available. The kinetic constant of isomerization for some azo-derivatives increases in more polar solvents like DMSO. mdpi.com

Matrix Effects in Polymeric Systems and Self-Assembled Structures

Incorporating azobenzene derivatives into solid matrices, such as polymers or self-assembled structures, drastically changes their photo-switching behavior compared to being in solution. nih.gov The rigidity of the surrounding matrix imposes significant constraints on the volume change required for the trans-to-cis isomerization, where the end-to-end distance of the molecule decreases significantly. researchgate.net

In polymeric systems, the photoisomerization of azobenzene units can induce macroscopic changes, such as mechanical actuation or changes in the glass transition temperature (Tg). nih.govnih.gov However, the efficiency of the isomerization is often reduced. Studies on azobenzenes isolated in cryogenic matrices have shown that steric restrictions are the primary reason for hindering photoisomerization. rsc.org For Diazene, 1,2-bis(3-bromophenyl)-, its bulky bromine atoms would make it particularly sensitive to these matrix effects. The free volume within the polymer is a critical parameter; a more flexible polymer backbone or a lower density of the photochromic units can facilitate more efficient switching. nih.gov

In self-assembled monolayers (SAMs) on surfaces like gold, azobenzene molecules are often tightly packed. This dense packing can lead to H-aggregation, which alters the absorption spectrum and can completely suppress photoisomerization. nih.govopen.ac.uk The formation kinetics of the SAM can influence the degree of aggregation and, consequently, the photoswitching capability. open.ac.uk For a dithiolane-based azobenzene SAM, it was found that a longer assembly time led to less aggregation and observable reversible photoisomerization, whereas a thiol-based SAM showed suppressed isomerization regardless of assembly time. open.ac.uk Similar considerations would be paramount for creating functional surfaces with Diazene, 1,2-bis(3-bromophenyl)-.

Quenching of Photoisomerization due to Substrate Interaction

When azobenzene molecules are in close proximity to a substrate, particularly a metallic one, their photoisomerization can be quenched. acs.org This quenching occurs because the excited state of the azobenzene can be deactivated through non-radiative energy transfer to the substrate before isomerization can take place. This is a significant challenge for the development of molecular switches and machines on surfaces.

The coupling between the molecule and the surface is a key factor. Strategies to reduce this interaction have been developed, such as "lifting" the azobenzene molecule off the surface by attaching bulky "legs". In one study, azobenzene molecules functionalized with four tert-butyl groups showed reversible single-molecule photoswitching on a gold surface, whereas those with fewer or no legs did not isomerize, demonstrating that decreasing the molecule-surface coupling is an effective strategy. aps.org

Another form of substrate interaction is the "pinning effect" observed when a dicationic azobenzene derivative was adsorbed onto an anionic clay surface. The electrostatic interaction between the charges on the molecule and the charges on the surface controlled the isomerization reaction. researchgate.net Specifically, the trans→cis isomerization was hindered because the planar trans isomer could align its charges with the charge array on the clay surface, effectively pinning it in place. researchgate.net Conversely, the cis→trans reaction was accelerated. researchgate.net For Diazene, 1,2-bis(3-bromophenyl)-, while it is not charged, strong physisorption or specific electronic interactions with a substrate could similarly lead to a quenching or modification of its photoisomerization behavior.

Chemical Reactivity and Derivatization Strategies of Diazene, 1,2 Bis 3 Bromophenyl

Reactivity of the Diazene (B1210634) Moiety

The -N=N- group, or azo bond, is the chromophore responsible for the characteristic color of azo compounds and is a site of significant chemical reactivity. Its reactions typically involve changes to the oxidation state of the nitrogen atoms or the complete cleavage of the bond.

The term "azo coupling" most commonly refers to the electrophilic aromatic substitution reaction used to synthesize azo compounds, wherein a diazonium salt acts as an electrophile and attacks an activated aromatic ring, the nucleophile. nih.govorganic-chemistry.orgdocumentsdelivered.com

While the azo group of a pre-formed azobenzene (B91143) like Diazene, 1,2-bis(3-bromophenyl)- is generally stable, its nitrogen atoms possess lone pairs of electrons, imparting weak basicity and nucleophilic character. Azobenzene can undergo protonation at one of the nitrogen atoms in the presence of strong acids. wikipedia.org It can also act as a Lewis base, coordinating to low-valence metal centers. wikipedia.org However, reactions where the azo group itself acts as a nucleophile or electrophile to form new bonds without being reduced or otherwise transformed are less common compared to reduction or extrusion reactions. The reactivity is often directed at the aromatic rings or involves the entire azo moiety in redox processes.

The azo bond is readily reduced, and this transformation is a cornerstone of azo compound chemistry, particularly in the context of dye degradation and the synthesis of amines. The reduction can proceed in two stages: first to the corresponding hydrazine (B178648) derivative (hydrazobenzene) and then, upon cleavage of the N-N single bond, to two molecules of the corresponding aniline (B41778).

Chemical Reduction: A variety of chemical reagents can effect this reduction. Sodium dithionite (B78146) (Na₂S₂O₄) is a common and inexpensive reagent used to reduce azobenzenes. organic-chemistry.orgsciencemadness.orgsciencemadness.org Depending on the reaction conditions, it can yield either the hydrazine or fully cleave the bond to produce the corresponding anilines. sciencemadness.orgquora.com For Diazene, 1,2-bis(3-bromophenyl)-, this full reduction would yield 3-bromoaniline (B18343).

Catalytic Hydrogenation: Catalytic hydrogenation offers another versatile route for azo bond reduction. This can be achieved through transfer hydrogenation or by using molecular hydrogen (H₂). Various catalytic systems have been developed, including those based on nickel, ruthenium, and molybdenum. acs.orgrsc.orgacs.org The reaction can often be stopped selectively at the hydrazobenzene (B1673438) stage or carried through to the aniline. nih.govacs.org For instance, catalytic transfer hydrogenation using a nickel catalyst has been shown to convert azobenzene to hydrazobenzene. rsc.org Similarly, a molybdenum sulfide (B99878) cluster efficiently catalyzes the hydrogenation of azobenzene to aniline, proceeding through a detectable 1,2-diphenylhydrazine (B7769752) intermediate. acs.org

Reduction MethodReagent/CatalystProduct(s)Reference(s)
Chemical ReductionSodium Dithionite (Na₂S₂O₄)1,2-bis(3-bromophenyl)hydrazine and/or 3-bromoaniline organic-chemistry.orgsciencemadness.orgquora.com
Catalytic HydrogenationH₂ with Mo₃S₄ Cluster Catalyst1,2-bis(3-bromophenyl)hydrazine, then 3-bromoaniline acs.orgacs.org
Transfer HydrogenationBenzylamine with Nickel Catalyst1,2-bis(3-bromophenyl)hydrazine rsc.org
Transfer HydrogenationEthanol with Ruthenium Catalyst1,2-bis(3-bromophenyl)hydrazine organic-chemistry.org

Under thermal or photochemical conditions, diazenes can undergo extrusion of the dinitrogen molecule (N₂). sciencemadness.org This process is thermodynamically favorable due to the formation of the highly stable N₂ gas. The reaction generates two aryl radical species. In the case of Diazene, 1,2-bis(3-bromophenyl)-, this extrusion would produce two 3-bromophenyl radicals. These highly reactive intermediates would then rapidly combine to form a new carbon-carbon bond, yielding 3,3'-dibromobiphenyl. This type of reaction is a powerful tool in organic synthesis for forging C-C bonds, particularly in the construction of strained cyclic systems when starting from cyclic diazenes. sciencemadness.org

Reactivity of the Bromine Substituents on the Phenyl Rings

The two bromine atoms on the phenyl rings of Diazene, 1,2-bis(3-bromophenyl)- serve as versatile handles for further functionalization. Their presence allows for the application of modern cross-coupling methodologies to build more complex molecular architectures based on the azobenzene scaffold.

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, making them invaluable for late-stage functionalization. thieme-connect.com The reactivity of the C-Br bond allows for selective modification without affecting the central azo linkage, provided the reaction conditions are appropriately controlled.

Common cross-coupling strategies applicable to Diazene, 1,2-bis(3-bromophenyl)- include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) to form a new C-C bond, leading to biaryl structures. thieme-connect.comlibretexts.org

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding a vinyl-substituted azobenzene. organic-chemistry.orglibretexts.org

Stille Coupling: Reaction with an organotin reagent, which is another effective method for C-C bond formation. rsc.orgbris.ac.ukwikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety. thieme-connect.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. thieme-connect.com

Cross-Coupling ReactionCoupling PartnerResulting Functional GroupCatalyst System (Typical)Reference(s)
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)ArylPd(0) + Ligand + Base thieme-connect.comlibretexts.orgnih.gov
Heck Alkene (R-CH=CH₂)Alkenyl (Vinyl)Pd(0) + Ligand + Base organic-chemistry.orgbeilstein-journals.org
Stille Organostannane (R-SnBu₃)Alkyl, Alkenyl, ArylPd(0) + Ligand rsc.orgbris.ac.ukwikipedia.org
Sonogashira Terminal Alkyne (R-C≡CH)AlkynylPd(0) + Cu(I) + Ligand + Base thieme-connect.com
Buchwald-Hartwig Amine (R₂NH)AminoPd(0) + Ligand + Base thieme-connect.com

The presence of bromine atoms on the phenyl rings significantly influences the electronic properties and, consequently, the reactivity of the molecule.

Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). Positioned at the meta-position relative to the azo linker, this effect alters the electron density distribution across the entire π-system. Spectroscopic analyses of meta-substituted azobenzenes show that electron-withdrawing groups have a pronounced impact on the absorption spectra. sciencemadness.org The characteristic π–π* and n–π* electronic transitions of the azo chromophore are modulated by these substituents. sciencemadness.orgacs.org

This electronic perturbation also affects the photoisomerization dynamics. A key feature of azobenzenes is their ability to switch between the more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light. The return from the cis to the trans form can occur thermally. For azobenzenes functionalized with electron-withdrawing groups like bromine, the thermal relaxation process from the Z to the E isomer is significantly prolonged compared to electron-rich analogues. sciencemadness.org

From a reactivity standpoint, the carbon-bromine (C-Br) bond is weaker than carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds. illinois.edu This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling cycles. This is a primary reason why aryl bromides are such common and effective substrates in these synthetic transformations. illinois.edu

Regio- and Chemoselective Functionalization Approaches

The presence of two chemically equivalent but spatially distinct bromine atoms on the aromatic rings of Diazene, 1,2-bis(3-bromophenyl)- allows for various regio- and chemoselective functionalization strategies. These approaches primarily leverage well-established cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

The bromine substituents serve as versatile handles for palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The regioselectivity in the functionalization of dihaloarenes can often be controlled by factors such as steric hindrance, electronic effects of existing substituents, and the specific catalytic system employed. rsc.orgnih.gov

In the case of non-symmetric dibromobenzenes, the regiochemical outcome of Suzuki couplings can be influenced by the presence of other functional groups. For instance, the proximity of an alkene substituent can direct the reaction to the adjacent bromine atom. rsc.orgnih.gov While specific studies on the regioselective functionalization of Diazene, 1,2-bis(3-bromophenyl)- are not extensively detailed in the reviewed literature, the principles governing the reactivity of similar dibromoaromatic compounds can be applied.

A notable example of chemoselective functionalization is the Buchwald-Hartwig amination. A study on the coupling of 3,5-dibromoazobenzene, a close structural analog, with N-Boc-N-(4-methoxyphenyl)hydrazide demonstrated the feasibility of introducing nitrogen-based functionalities at the bromine positions. This reaction yielded 3,5-bis[N′-Boc-N′-(4-methoxyphenyl)hydrazino]azobenzene, which could be further oxidized to create a C2-symmetric tris(arylazo)benzene. This highlights the potential for sequential and controlled functionalization of the brominated azobenzene core.

The general conditions for these cross-coupling reactions typically involve a palladium catalyst, a suitable ligand, a base, and the coupling partner. The choice of these components is crucial for achieving high yields and selectivity.

Table 1: Potential Cross-Coupling Reactions for Functionalization of Diazene, 1,2-bis(3-bromophenyl)-

Reaction Type Coupling Partner Catalyst/Ligand System (Typical) Resulting Functional Group
Suzuki-Miyaura CouplingAryl or vinyl boronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/SPhosAryl, Vinyl
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂/CuIAlkynyl
Buchwald-Hartwig AminationAmines, Amides, HydrazidesPd₂(dba)₃/BINAP, XantphosAmino, Amido, Hydrazino
Ullmann CouplingPhenols, Thiols, AminesCopper-based catalystsAryl ether, Aryl thioether, Diaryl amine

Interactions with Metal Centers: Coordination Chemistry of Brominated Azobenzenes as Ligands

The diazene bridge in azobenzene and its derivatives possesses two nitrogen atoms with lone pairs of electrons, making them effective ligands for coordinating with metal centers. The coordination can occur through one or both nitrogen atoms, leading to various coordination modes, including monodentate, bidentate bridging, and chelating interactions. The electronic properties of the azobenzene ligand, which can be tuned by the substituents on the aromatic rings, influence the stability and properties of the resulting metal complexes.

While specific studies detailing the coordination chemistry of Diazene, 1,2-bis(3-bromophenyl)- are limited, research on related azobenzene ligands provides significant insights. Azobenzene itself has been shown to act as an effective ligand in forming complexes with various metals, including europium. In a dimeric europium complex, two azobenzene ligands bridge the two metal centers through their nitrogen atoms, demonstrating a μ-η¹:η¹ coordination mode. nih.gov This type of bridging is a common feature in the coordination chemistry of azobenzenes.

The presence of bromine atoms on the phenyl rings of Diazene, 1,2-bis(3-bromophenyl)- can influence its coordination behavior in several ways. The electron-withdrawing nature of the bromine atoms can affect the electron density on the nitrogen atoms of the diazene group, thereby modulating the strength of the metal-ligand bond. Furthermore, the bromine atoms themselves could potentially participate in secondary interactions with the metal center or adjacent ligands within the coordination sphere.

Rhodium(III) complexes with azobenzene-containing ligands have been developed and studied for their potential applications, for instance, as photoswitchable DNA intercalators. researchgate.net These studies underscore the ability of the azobenzene moiety to be incorporated into larger, functional metal-ligand assemblies. Similarly, palladium and copper complexes with various nitrogen-containing ligands, including those with structures analogous to azobenzene, have been extensively synthesized and characterized. libretexts.orgmdpi.com

The general approach to synthesizing metal complexes with azobenzene-type ligands involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Table 2: Potential Metal Complexes with Diazene, 1,2-bis(3-bromophenyl)- as a Ligand

Metal Center Potential Coordination Mode Potential Applications
Palladium(II)Monodentate, Bidentate chelatingCatalysis, Materials Science
Rhodium(III)Bidentate chelatingPhotopharmacology, Molecular Switches
Copper(II)Monodentate, Bidentate bridgingCatalysis, Bioinorganic Chemistry
Europium(III)Bidentate bridgingLuminescent materials, Probes

The field of coordination chemistry of brominated azobenzenes remains an area with potential for further exploration, with opportunities to synthesize novel metal-organic frameworks, catalysts, and functional materials based on the unique electronic and steric properties of ligands like Diazene, 1,2-bis(3-bromophenyl)-.

Supramolecular Assembly and Host Guest Interactions Involving Diazene, 1,2 Bis 3 Bromophenyl

Self-Assembly of Brominated Azobenzene (B91143) Derivatives

The self-assembly of brominated azobenzene derivatives like Diazene (B1210634), 1,2-bis(3-bromophenyl)- is governed by a delicate interplay of non-covalent interactions. These interactions dictate the formation of ordered supramolecular architectures in both the solid state and on surfaces.

Role of Intermolecular Interactions: Hydrogen Bonding, Pi-Pi Stacking, and Halogen Bonding (Br...Br Interactions)

The molecular arrangement of brominated azobenzenes is directed by a combination of weak intermolecular forces.

Pi-Pi Stacking: Aromatic systems like azobenzene derivatives tend to engage in π-π stacking interactions. nih.gov In the case of (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide, offset π–π interactions are a key feature in the crystal packing, contributing to the stacking of molecules. researchgate.net The absence of a substituent at the extremity of azobenzene molecules can lead to strong π-stacking interactions. acs.org

Halogen Bonding: The bromine atoms in Diazene, 1,2-bis(3-bromophenyl)- can participate in halogen bonding, an attractive noncovalent interaction between a polarized halogen atom and a Lewis base. nih.gov This type of interaction is increasingly recognized for its role in directing the self-assembly of molecules into specific supramolecular architectures. nih.gov Studies on other brominated compounds have shown that Br⋯S and Br⋯O interactions can be pivotal in forming ordered structures. rsc.orgresearchgate.net While direct evidence for Br···Br interactions in Diazene, 1,2-bis(3-bromophenyl)- is not explicitly detailed in the provided results, the presence of bromine suggests their potential role in the crystal packing, similar to what is observed in other halogenated compounds where halogen-halogen interactions contribute to the formation of sheets and other organized structures. brynmawr.edu

Formation of Organized Structures: Dimers, Ribbons, Sheets, and Crystalline Packing

The interplay of the aforementioned intermolecular interactions leads to the formation of various organized supramolecular structures.

Dimers: Carboxylic acid derivatives of azobenzene are known to form inversion dimers through O—H⋯O hydrogen bonds. researchgate.net While not directly applicable to Diazene, 1,2-bis(3-bromophenyl)-, it illustrates a common self-assembly motif in related systems.

Ribbons and Sheets: In the crystal structure of (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide, hydrogen bonds link molecules into sheets. researchgate.net Similarly, in other halogenated compounds, intermolecular interactions lead to the formation of two-dimensional sheets. brynmawr.edu

Integration into Liquid Crystalline Systems

The incorporation of brominated azobenzene moieties into larger molecules can induce liquid crystalline behavior. The properties of these materials are highly dependent on the molecular structure.

Mesophase Behavior and Phase Transitions in Bromine-Terminated Azobenzene Liquid Crystals

A series of bromine-terminated azobenzene liquid crystals have been synthesized and characterized, revealing that their mesomorphic properties are dependent on both the alkyl chain length and the position of the bromine atom. tandfonline.comfigshare.com These liquid crystals can exhibit different mesophases, such as nematic and smectic A (SmA) phases, upon heating and cooling. tandfonline.comresearchgate.net For example, some compounds show a smectic A mesophase with a fan-shaped focal conic texture. researchgate.net The introduction of an azobenzene core is known to induce mesophase formation. nih.gov

Influence of Alkyl Chain Length and Bromine Position on Mesomorphic Properties

The specific characteristics of the liquid crystalline phases are finely tuned by the molecular architecture.

Alkyl Chain Length: The length of the alkyl chains attached to the azobenzene core has a significant impact on the type of mesophase formed. tandfonline.comfigshare.comnih.gov For instance, in a series of bromine-terminated azobenzene liquid crystals, the nematic phase was favored for shorter alkyl chains (one and seven carbons), while the SmA mesophase was dominant for longer chains (ten carbons). tandfonline.comfigshare.com Increasing alkyl group length has a strong influence on the spacing of the liquid crystal phases. rsc.org

Bromine Position: The position of the bromine atom also plays a crucial role. A remote bromine atom in the spacer group was found to favor the SmA phase for longer alkyl chains and the nematic phase for shorter ones. tandfonline.comfigshare.com The substitution on the azobenzene ring system, in general, alters the spectroscopic properties and isomerization mechanism. researchgate.net

Host-Guest Chemistry with Brominated Azobenzenes

The unique electronic and structural features of brominated azobenzenes make them interesting candidates for host-guest chemistry, where they can act as either a host or a guest molecule. The interaction with a complementary molecule can be used to control the properties of the azobenzene, such as its photoisomerization behavior.

Research has shown that the photoisomerization of an azobenzene guest can be controlled by its interaction with a host molecule. rsc.orgrsc.org Strong host-guest interactions in a pseudo nih.govrotaxane complex, for example, can effectively "gate" the photochromic activity of the azobenzene unit. rsc.orgrsc.org This control is achieved by weakening or strengthening the host-guest interactions, for instance, through changes in pH. rsc.orgrsc.org Such systems have potential applications in the development of multi-stimuli responsive materials and for controlled drug release. nih.gov While specific studies on the host-guest chemistry of Diazene, 1,2-bis(3-bromophenyl)- were not found, the principles derived from other azobenzene-based systems are highly relevant. The electron-deficient nature of the brominated phenyl rings could influence their binding affinity in host-guest complexes.

Data Tables

Table 1: Properties of Brominated Azobenzene Derivatives and Related Compounds

Compound NameCAS NumberMolecular FormulaKey Feature/FindingReference(s)
Diazene, 1,2-bis(3-bromophenyl)-15426-17-2C12H8Br2N2Subject of this article. echemi.com
4-Bromoazobenzene4418-84-2C12H9BrN2A related monosubstituted azobenzene. nih.gov
(Z)-1,2-Bis(3-bromophenyl)diazene 1-oxideNot AvailableC12H8Br2N2OCrystal structure analysis reveals C—H⋯O, C—H⋯Br, and offset π–π interactions. researchgate.net
4,4'-Dibromo-azobenzeneNot AvailableC12H8Br2N2Studied for self-assembly on Au(111) surfaces. mdpi.comresearchgate.net

Table 2: Influence of Molecular Structure on Mesomorphic Properties of Bromine-Terminated Azobenzene Liquid Crystals

Alkyl Chain LengthBromine PositionDominant MesophaseReference(s)
1 carbonRemote in spacerNematic tandfonline.comfigshare.com
7 carbonsRemote in spacerNematic tandfonline.comfigshare.com
10 carbonsRemote in spacerSmectic A tandfonline.comfigshare.com

Encapsulation and Recognition Phenomena

The ability of a molecule to encapsulate or recognize another (a "guest") is a cornerstone of host-guest chemistry, a branch of supramolecular chemistry. This interaction is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. Azobenzene derivatives are known to participate in such interactions, acting as either the host or the guest.

While no specific studies detail the encapsulation of guest molecules by Diazene, 1,2-bis(3-bromophenyl)- or its recognition of specific analytes, its structure suggests potential for such phenomena. The two bromophenyl rings can engage in π-π stacking interactions with other aromatic molecules. The bromine atoms, being electron-withdrawing and polarizable, can participate in halogen bonding, a directional non-covalent interaction with Lewis bases.

Furthermore, the trans and cis isomers of Diazene, 1,2-bis(3-bromophenyl)- would present different geometries and dipole moments, leading to shape-selective and photo-controllable binding of guest molecules. For instance, the more linear trans isomer might favor binding with linear guests, while the bent cis isomer could selectively encapsulate smaller, angular guests. This photo-switchable recognition is a key area of research in the development of smart materials. In some systems, the binding affinity of a host for an azobenzene derivative guest can be significantly different for the two isomers. For example, the interaction between a fluoro-substituted azobenzene derivative and β-cyclodextrin showed that the cis isomer formed a more stable complex than the trans isomer. rsc.org This highlights the potential for isomerization to control host-guest association.

Table 1: Predicted Host-Guest Interaction Characteristics of Diazene, 1,2-bis(3-bromophenyl)- Isomers

IsomerGeometryPotential Guest AffinityControlling Factor
transLinearPlanar or linear moleculesShape complementarity, π-π stacking
cisBentAngular or smaller moleculesShape complementarity, altered dipole moment

It is important to note that the presence of the bromine atoms could also influence the electronic properties of the azobenzene core, potentially modulating its binding affinities compared to unsubstituted azobenzene. The ability to switch the binding properties with light makes such compounds promising for applications in chemical sensing and controlled release systems. rsc.org

Switchable Adsorption in Porous Materials (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic molecules. The incorporation of photoresponsive molecules like azobenzenes into the structure of MOFs can lead to materials with light-switchable adsorption properties. rug.nl While no MOFs specifically incorporating Diazene, 1,2-bis(3-bromophenyl)- as a linker have been reported, the behavior of other azobenzene-containing MOFs provides a clear blueprint for its potential.

Azobenzene units can be integrated into MOF structures in several ways, most commonly as part of the organic linker. researchgate.net The photoisomerization of these azobenzene moieties between their trans and cis forms can induce significant changes within the MOF's pores. The more stable and elongated trans isomer generally allows for maximum pore volume and guest accessibility. Upon irradiation with UV light, the azobenzene switches to the bulkier, bent cis isomer. This change in shape can alter the pore dimensions and the chemical environment of the pore surface, thereby affecting the material's capacity to adsorb guest molecules like gases or small organic compounds. rug.nlresearchgate.net

For a hypothetical MOF constructed with Diazene, 1,2-bis(3-bromophenyl)-, one would expect the following:

"Open" State (trans form): The MOF would exhibit its maximum porosity and adsorption capacity.

"Closed" State (cis form): Upon UV irradiation, the linkers would switch to the cis form, leading to a reduction in pore size and a likely decrease in adsorption capacity for certain guests. This state could then be reversed by irradiation with visible light or by thermal relaxation.

This on/off switching of adsorption has been demonstrated in various azobenzene-containing MOFs for gases like CO2. rug.nl The ability to dynamically control the uptake and release of molecules with an external light stimulus is a highly sought-after property for applications in gas storage, separation, and controlled drug delivery. nih.gov

Impact of Isomerization on Pore Structure and Adsorption Capacity in MOFs

The isomerization of azobenzene linkers directly impacts the physical and chemical properties of the MOF pores. The structural change from the linear trans isomer to the bent cis isomer is a significant geometric event on the molecular scale, which translates to macroscopic changes in the material.

Pore Structure: The most direct consequence of isomerization is the modification of the pore size and shape. In the trans state, the pores are generally larger and more uniform. The transition to the cis state introduces a "kink" in the linker, which can lead to a partial or significant blockage of the pores. rug.nl This change in pore aperture can be used to control the diffusion of guest molecules into and out of the framework, creating a "molecular gate" that can be opened or closed with light. researchgate.net

Adsorption Capacity: The change in pore structure directly influences the adsorption capacity. For guests that adsorb within the pores, a reduction in pore volume upon trans-to-cis isomerization will lead to a decrease in the total amount of guest that can be stored. This has been observed in azobenzene-functionalized MOFs where CO2 uptake was significantly reduced after UV irradiation. rug.nl The adsorption selectivity can also be affected, as the altered pore size may favor the adsorption of smaller molecules over larger ones.

Table 2: Predicted Effects of Isomerization on a Hypothetical MOF with Diazene, 1,2-bis(3-bromophenyl)- Linkers

Propertytrans State (before UV)cis State (after UV)Reversibility
Pore Size LargerSmallerYes (Vis light or heat)
Pore Shape More uniformLess uniform, potentially constrictedYes
Adsorption Capacity HigherLowerYes
Guest Diffusion FasterSlower (Gated)Yes

The isomerization can also alter the chemical environment within the pores. The change in the linker's conformation can reorient functional groups, such as the bromine atoms in Diazene, 1,2-bis(3-bromophenyl)-, which could change the nature of the interactions between the MOF and the guest molecules. This could be exploited to create highly selective and switchable separation materials. The development of such photoresponsive porous materials is a rapidly advancing field with significant potential for future technologies. researchgate.net

Advanced Material Science Architectures and Photoresponsive Systems Incorporating Diazene, 1,2 Bis 3 Bromophenyl

Design Principles for Photoswitchable Materials Utilizing Brominated Azobenzenes

The design of photoswitchable materials based on brominated azobenzenes, such as Diazene (B1210634), 1,2-bis(3-bromophenyl)-, revolves around the principle of photoisomerization. Azobenzene (B91143) and its derivatives can switch between two geometric isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of specific wavelengths. beilstein-journals.orgmdpi.com This reversible process induces significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to alter the macroscopic properties of the material. beilstein-journals.orgresearchgate.net

The introduction of bromine atoms onto the phenyl rings of the azobenzene core influences the electronic and steric properties of the molecule. These substitutions can affect the absorption spectra of the trans and cis isomers, the quantum yields of photoisomerization, and the thermal relaxation rate from the cis to the trans form. For instance, ortho- and meta-substitutions can lead to different conformations of the isomers. beilstein-journals.org The strategic placement of bromine atoms can be used to fine-tune these properties for specific applications. For example, tetra-ortho-fluoro-substituted azobenzenes have been designed to be responsive to visible light, which is often more desirable for biological applications than UV light. nih.gov

Key design considerations for incorporating brominated azobenzenes into materials include:

Wavelength Selectivity: The absorption bands of the trans and cis isomers should be sufficiently separated to allow for selective photo-switching. mdpi.com

Thermal Stability of the cis Isomer: The lifetime of the cis state is crucial. For some applications, a long-lived cis state is required, while for others, rapid thermal relaxation is preferred. beilstein-journals.org

Quantum Yield: A high quantum yield for both the forward (trans to cis) and reverse (cis to trans) photoisomerization is desirable for efficient switching.

Matrix Integration: The azobenzene moiety must be effectively integrated into a host matrix, such as a polymer or gel, without significantly hindering its photoisomerization capability.

Development of Responsive Polymeric Systems and Gels

The incorporation of brominated azobenzenes into polymeric structures allows for the creation of materials whose properties can be reversibly modulated by light. acs.orgrsc.org This has led to the development of a wide range of photoresponsive polymers and gels.

Azobenzene-Containing Polymers for Reversible Property Modulation

Polymers containing azobenzene units, often referred to as azopolymers, can exhibit significant changes in their physical and chemical properties upon photoisomerization of the azobenzene moieties. researchgate.net The geometric change from the elongated trans isomer to the more compact cis isomer can induce a variety of effects at the macroscopic level. beilstein-journals.org

Key Research Findings:

Photocontraction and Mechanical Energy Conversion: The irradiation of polymers containing azobenzenes can lead to photocontraction, effectively converting light energy into mechanical work. beilstein-journals.org

Reversible Solid-to-Liquid Transitions: In some azopolymers, the trans isomer may have a glass transition temperature above room temperature, while the cis isomer's is below. This allows for photoinduced, reversible solid-to-liquid transitions. nih.govresearchgate.net

Modulation of Conductivity: Light can be used to reversibly modulate the conductivity in azobenzene-containing polyelectrolytes. acs.org

Polymer SystemStimulusObserved EffectReference
Azobenzene PolyelectrolytesLightReversible modulation of conductivity acs.org
Azobenzene-containing polymersLightPhotoinduced reversible solid-to-liquid transitions nih.govresearchgate.net
Liquid-crystal elastomer of azobenzenesLinearly polarized lightCollapse and expansion of the elastomer film beilstein-journals.org

Microgels and Hydrogels with Photo-Switchable Optical Properties

Azobenzene derivatives can be incorporated into microgels and hydrogels to create soft materials with photo-tunable properties. These materials are particularly promising for applications in biomedical fields and as smart materials.

Key Research Findings:

Photo-induced Swelling and Deswelling: Crosslinked hydrogels containing azobenzene can undergo reversible swelling and deswelling upon irradiation with different wavelengths of light, driven by the photoisomerization of the azobenzene units. nih.gov

Reversible Sol-Gel Transitions: Supramolecular hydrogels crosslinked with azobenzene derivatives can exhibit a reversible transition between a gel state and a sol state upon light irradiation. bohrium.commdpi.com

Push-Pull Electronic Effects: The electronic properties of the azobenzene, modulated by substituent groups, can significantly impact the photoresponsive behavior of hydrogels. For example, hydrogels containing azobenzene with electron-donating groups have shown reversible adhesion properties. rsc.org

Hydrogel SystemAzobenzene DerivativeLight StimulusObserved Property ChangeReference
Poly(AzoAA-r-DMA) gelAzobenzene acrylate (B77674) monomer (AzoAA)UV or visible lightReversible swelling-deswelling nih.gov
Alginate-based supramolecular hydrogelsCationic azobenzenes365 nm UV lightReversible gel-sol transition bohrium.commdpi.com
ABOMe ionic hydrogel4-methoxyazobenzene acrylate (ABOMe)LightReversible adhesion rsc.org

Integration into Optoelectronic Devices and Smart Coatings

The unique photoresponsive properties of materials containing Diazene, 1,2-bis(3-bromophenyl)- and similar azobenzenes make them attractive for a variety of applications in optoelectronics and smart materials.

Optical Switching Devices and Sensors

The ability of azobenzenes to reversibly change their properties upon light exposure is the basis for their use in optical switching devices and sensors. The change in the absorption spectrum and refractive index accompanying the trans-cis isomerization can be used to modulate light transmission.

Key Research Findings:

All-Optical Switching: Azobenzene-containing materials can be used to create all-optical switches where one light beam controls the transmission of another.

Chiroptical Switches: Azobenzene-substituted polydiacetylene films have been shown to exhibit reversible chiroptical switching under thermal and photic stimuli. rsc.org

Photoswitchable Probes: Azobenzene-based molecules are being developed as photoswitchable probes to study enzyme function with high temporal resolution. acs.org

Photoswitchable Adhesives and Surface Functionalization

The light-induced changes in the physical state and surface energy of azobenzene-containing materials have been exploited to create photoswitchable adhesives and to functionalize surfaces with tunable properties. researchgate.net

Key Research Findings:

Photocontrolled Adhesion: Adhesives based on azobenzene-containing small molecules and polymers can have their adhesive strength switched "on" and "off" with light. nih.govadhesion.kr The solid trans form typically exhibits strong adhesion, while the liquid-like cis form has weaker adhesion. nih.gov

Surface Energy Modulation: The photoisomerization of azobenzene moieties on a surface can alter its wettability. The more polar cis isomer generally leads to a lower water contact angle compared to the less polar trans isomer. adhesion.kr

Rapid Switching: Pressure-sensitive adhesives have been developed that can switch their adhesion force within seconds upon UV and visible light irradiation. adhesion.kr

ApplicationMaterialSwitching MechanismKey FeatureReference
Photoswitchable AdhesiveAzobenzene-containing polymerPhotoinduced solid-to-liquid transitionReversible bonding and debonding researchgate.net
Pressure-Sensitive AdhesiveAcrylic polymer with aliphatic azobenzene monomerPhotoisomerization leading to changes in surface energy and modulusRapid switching of adhesion force adhesion.kr
Surface FunctionalizationAzobenzene monolayerstrans-cis isomerizationPhotocontrol of liquid motion researchgate.net

Exploration in Molecular Machines and Actuators Based on Azobenzene Isomerization

The core principle behind the use of azobenzene compounds, including potentially Diazene, 1,2-bis(3-bromophenyl)- , in molecular machines and actuators lies in their reversible trans-cis isomerization upon light irradiation. nih.gov The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer by irradiating with UV light, and the reverse process can be triggered by visible light or thermal relaxation. nih.gov This isomerization induces a significant change in molecular geometry, with the distance between the para-carbons of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov This molecular motion can be harnessed to perform work at the nanoscale, forming the basis for molecular machines and actuators.

The incorporation of azobenzene units into larger molecular architectures, such as polymers or liquid crystal elastomers, allows for the amplification of this molecular motion to a macroscopic scale. For instance, the contraction and expansion of a polymer chain containing azobenzene moieties can lead to photo-induced bending or deformation of a material.

While specific studies on actuators incorporating Diazene, 1,2-bis(3-bromophenyl)- are not readily found, research on other halogenated azobenzenes suggests that the bromo-substituents at the meta-positions would influence the electronic and steric properties of the molecule. These substitutions could affect the absorption spectra of the trans and cis isomers, as well as the kinetics of the isomerization process. Theoretical studies on related azastilbene derivatives have shown that halogen anions can act as electron donors, influencing intersystem crossing and, consequently, the efficiency of photoisomerization. nih.gov

Table 1: Postulated Properties for Diazene, 1,2-bis(3-bromophenyl)- based on General Azobenzene Research

PropertyPostulated Characteristic for Diazene, 1,2-bis(3-bromophenyl)-Rationale based on General Azobenzene Principles
Photoisomerization Reversible trans to cis isomerization upon UV irradiation.This is the fundamental property of the azobenzene core. nih.gov
Back Isomerization Reversion from cis to trans via visible light or thermal relaxation.A characteristic feature of azobenzene derivatives. nih.gov
Actuation Potential Capable of inducing mechanical work when integrated into a material matrix.The change in molecular length during isomerization can be harnessed for actuation. nih.gov
Influence of Bromo-substituents Altered absorption spectra and isomerization kinetics compared to unsubstituted azobenzene.Halogen substituents are known to modify the electronic properties of aromatic systems. nih.gov

Strategies for Optimizing Photo-Switching Efficiency in Hybrid Materials

The efficiency of photo-switching in hybrid materials incorporating azobenzene derivatives is a critical factor for their practical application. Several strategies are employed to optimize this efficiency, which would be applicable to materials containing Diazene, 1,2-bis(3-bromophenyl)- .

One key factor is the local environment of the azobenzene chromophore. In densely packed systems, such as solid-state materials or some polymer films, the photoisomerization can be hindered or completely suppressed due to insufficient free volume for the molecular motion. To address this, strategies to create a more flexible environment around the photoswitch are employed. This can be achieved by:

Incorporating flexible spacers: Covalently linking the azobenzene unit to the polymer backbone via long, flexible chains can provide the necessary free volume for efficient isomerization.

Designing porous materials: Integrating azobenzene derivatives into the framework of metal-organic frameworks (MOFs) or other porous materials can ensure that the photoswitches have ample space to change their conformation.

Utilizing liquid crystalline matrices: The anisotropic, yet fluid, nature of liquid crystals can provide an ordered environment that still allows for the conformational changes associated with isomerization.

Another crucial aspect is the aggregation of the azobenzene units. The formation of H- or J-aggregates can significantly alter the absorption spectra and reduce the photo-switching efficiency. Strategies to prevent aggregation include:

Introducing bulky substituents: The bromo-substituents in Diazene, 1,2-bis(3-bromophenyl)- may already serve this purpose to some extent by sterically hindering close packing of the molecules.

Controlling the concentration of the chromophore: In blended systems, keeping the concentration of the azobenzene derivative below a certain threshold can prevent aggregation.

Covalent attachment to a polymer matrix: This can enforce a more uniform distribution of the chromophores and prevent the formation of aggregates.

Finally, the choice of the host material is paramount. The polarity, viscosity, and glass transition temperature of a polymer matrix can all influence the kinetics and quantum yield of the photoisomerization and the thermal relaxation of the cis isomer. Careful selection and engineering of the hybrid material's composition are therefore essential for optimizing its photoresponsive behavior.

Table 2: Potential Strategies for Optimizing Photo-Switching of Diazene, 1,2-bis(3-bromophenyl)- in Hybrid Materials

StrategyDescriptionExpected Outcome
Matrix Engineering Incorporation into low-viscosity polymers or liquid crystal elastomers.Enhanced isomerization kinetics and higher amplitude of photo-induced motion.
Control of Aggregation Covalent attachment to a polymer backbone with appropriate spacing.Prevention of chromophore aggregation, leading to more efficient and predictable photo-switching.
Free Volume Creation Use of bulky co-monomers or synthesis within a porous framework.Ensuring sufficient space for the trans-cis isomerization to occur without steric hindrance.

Conclusion and Future Research Directions

Summary of Key Research Findings on Diazene (B1210634), 1,2-bis(3-bromophenyl)-

Diazene, 1,2-bis(3-bromophenyl)-, also known as 3,3'-dibromoazobenzene, is an aromatic azo compound characterized by the presence of a diazene core (-N=N-) connecting two 3-bromophenyl rings. Research on this specific molecule has been somewhat limited compared to other substituted azobenzenes. However, existing studies and data from chemical databases provide a foundational understanding of its properties and synthesis.

The synthesis of (E)-1,2-bis(3-bromophenyl)diazene has been reported via the oxidative coupling of 3-bromoaniline (B18343) using copper nanoparticles as a catalyst, yielding a yellow solid with a melting point of 178-180 °C. Spectroscopic characterization by ¹H NMR in CDCl₃ shows signals at δ 8.18 (s, 2H), 7.88 (d, J = 8.6 Hz, 2H), 7.68 (d, J = 9.0, 2H), and 7.47 (t, J = 8.6, 9.0, 2H).

Database entries provide basic physicochemical properties for the compound.

Outstanding Challenges in Synthesis, Characterization, and Predictive Modeling

Despite the foundational knowledge, significant challenges remain in the comprehensive understanding of Diazene, 1,2-bis(3-bromophenyl)-.

Synthesis: While a catalytic synthesis method has been reported, challenges related to yield optimization, scalability, and purification for obtaining highly pure isomers (E vs. Z) for specific applications may still exist. The development of more efficient and sustainable synthetic routes remains a pertinent goal.

Characterization: A complete and detailed characterization profile for both the (E) and (Z) isomers is not extensively documented in the public domain. This includes a lack of comprehensive spectroscopic data (¹³C NMR, FT-IR, Raman, and Mass Spectrometry) and photophysical characterization (UV-Vis absorption and emission spectra, quantum yields, and photoisomerization dynamics). Such data is crucial for understanding the electronic structure and photochemical behavior of the molecule.

Predictive Modeling: The absence of extensive experimental data hinders the development and validation of accurate predictive models for this specific compound. While general computational studies on brominated benzenes and azobenzenes exist, dedicated theoretical investigations into the geometric, electronic, and photophysical properties of Diazene, 1,2-bis(3-bromophenyl)- are needed to complement experimental findings.

Perspectives on Advanced Computational Design and Property Prediction

Advanced computational methods hold significant promise for overcoming the current limitations in the study of Diazene, 1,2-bis(3-bromophenyl)-.

Quantum Chemical Calculations: High-level ab initio and density functional theory (DFT) methods can be employed to predict the geometries of the (E) and (Z) isomers, their relative stabilities, and the energy barrier for thermal isomerization. lu.se Such calculations can also provide insights into the electronic structure, including the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity and photophysical properties.

Photophysical Property Prediction: Time-dependent DFT (TD-DFT) calculations can be utilized to simulate the UV-Vis absorption spectra of both isomers, identifying the characteristic n→π* and π→π* transitions. nih.gov Furthermore, computational models can help elucidate the photoisomerization pathways and predict the quantum yields of the E↔Z switching process, which is a hallmark of azobenzene (B91143) derivatives.

Modeling Intermolecular Interactions: Molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM) analysis can be used to predict the nature and strength of intermolecular interactions in the solid state and in solution. researchgate.netresearchgate.net This would allow for the rational design of crystal structures and self-assembled systems with desired properties.

Emerging Avenues in Supramolecular Engineering and Functional Material Development

The unique structural features of Diazene, 1,2-bis(3-bromophenyl)-, particularly the presence of bromine atoms, open up exciting possibilities for its use in supramolecular chemistry and materials science.

Halogen Bonding in Supramolecular Assembly: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis basic sites on other molecules. researchgate.net This provides a powerful and directional tool for constructing well-defined supramolecular architectures, such as co-crystals, liquid crystals, and gels. The interplay between halogen bonding and π–π stacking could lead to novel materials with interesting optical or electronic properties.

Photoresponsive Materials: Like other azobenzenes, Diazene, 1,2-bis(3-bromophenyl)- is expected to exhibit reversible photoisomerization between its (E) and (Z) forms upon irradiation with light of specific wavelengths. This photochromic behavior can be harnessed to create a variety of functional materials, including:

Light-controllable polymers and gels: By incorporating the diazene unit into a polymer backbone or as a cross-linker, materials that change their shape, solubility, or mechanical properties in response to light can be developed. mdpi.com

Photo-switchable surfaces: Grafting Diazene, 1,2-bis(3-bromophenyl)- onto surfaces can allow for the light-induced modulation of surface properties such as wettability and adhesion.

Molecular machines and devices: The significant conformational change accompanying photoisomerization can be utilized to create nanoscale molecular switches and actuators.

Development of Advanced Chromophores: The bromine substituents can be further functionalized through cross-coupling reactions, providing a versatile platform for the synthesis of more complex azobenzene-based chromophores with tailored absorption and emission properties for applications in dyes, optical data storage, and nonlinear optics.

Q & A

Q. What are the common synthetic routes for Diazene,1,2-bis(3-bromophenyl)-, and how can researchers validate product purity?

Methodological Answer: Synthesis typically involves coupling reactions of 3-bromophenyl precursors. For example, surface plasmon resonance (SPR)-catalyzed coupling using gold or Au@Ag nanoparticle substrates under laser irradiation (532–638 nm) can yield azo compounds like diazenes . Electrochemical methods are also viable, where nitrogen-rich precursors undergo redox reactions to form azo-bridged structures . Post-synthesis, purity is validated via:

  • X-ray crystallography (using SHELX for refinement ).
  • HPLC with UV detection for quantifying unreacted precursors.
  • Mass spectrometry to confirm molecular weight.
  • SERS (Surface-Enhanced Raman Spectroscopy) to monitor reaction intermediates and confirm bond formation .

Q. What safety precautions are critical when handling Diazene,1,2-bis(3-bromophenyl)-?

Methodological Answer: Based on analogous diazene compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency Protocols: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can crystallographic data for this compound be resolved and validated?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Structure Solution: Employ SHELXD for phase problem resolution and SHELXL for refinement, accounting for disorder (e.g., perchlorate anions in coordination complexes ).
  • Validation: Apply PLATON or CCDC Mercury tools to check for voids, hydrogen bonding, and twinning .

Advanced Research Questions

Q. How does the coordination chemistry of Diazene,1,2-bis(3-bromophenyl)- influence its application in polymeric materials?

Methodological Answer: The diazene ligand can act as a bridging unit in coordination polymers. For example:

  • Cu(II) Coordination: Distorted octahedral geometries form when Cu(II) centers bind to three diazene ligands and two water molecules, creating 1D polymeric chains parallel to specific crystallographic axes .
  • Functional Tuning: Vary metal centers (e.g., Fe, Co) to alter magnetic or catalytic properties. Use EXAFS or EPR to study metal-ligand interactions.

Q. What computational approaches are suitable for predicting the mechanical properties of Diazene,1,2-bis(3-bromophenyl)- crystals?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian or ORCA to model elastic bending and plastic twisting observed in related diazene crystals .
  • Molecular Dynamics (MD): Simulate stress-strain responses under mechanical loads using LAMMPS or GROMACS.
  • Mercury CSD: Analyze packing motifs and intermolecular interactions (e.g., halogen bonding from bromine substituents) to correlate structure with flexibility .

Q. Can Diazene,1,2-bis(3-bromophenyl)- act as a substrate for SPR-driven catalytic coupling, and how is efficiency optimized?

Methodological Answer: Yes, SPR catalysis on Au or Au@Ag nanoparticle films enhances coupling rates:

  • Substrate Selection: Au@Ag at 532 nm increases efficiency 10-fold compared to Au .
  • Laser Parameters: Higher power (15 mW) reduces reaction time from 200 s to 50 s .
  • Additives: Sodium sulfite as a hole-trapping agent boosts hot-electron reduction, improving yield .

Q. How do electronic properties of Diazene,1,2-bis(3-bromophenyl)- impact its role in energetic materials?

Methodological Answer:

  • Zwitterionic Behavior: The azo bridge stabilizes charge separation, enhancing thermal stability (e.g., tetracyclic azo-triazole derivatives ).
  • Electrochemical Analysis: Cyclic voltammetry reveals redox-active sites; pair with DSC/TGA to assess decomposition thresholds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.